molecular formula C6H8FN3O3 B1203142 Fluoromisonidazole F-18 CAS No. 104613-87-8

Fluoromisonidazole F-18

Numéro de catalogue B1203142
Numéro CAS: 104613-87-8
Poids moléculaire: 188.15 g/mol
Clé InChI: HIIJZYSUEJYLMX-JZRMKITLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fluoromisonidazole F-18 is under investigation in clinical trial NCT01507428 (Study of Positron Emission Tomography and Computed Tomography in Guiding Radiation Therapy in Patients With Stage III Non-small Cell Lung Cancer).

Applications De Recherche Scientifique

Imaging of Tumor Hypoxia

  • Tumor Hypoxia Assessment : [F-18]FMISO binds selectively to hypoxic cells, a characteristic of many tumors, which can be imaged using positron emission tomography (PET). This application is crucial for the non-invasive assessment of tumor hypoxia in various cancers, including head and neck malignancies (Koh et al., 1992).

  • Detecting Hypoxia in Experimental Models : The binding of [F-18]FMISO in experimental mouse tumors has been studied to evaluate its effectiveness in identifying hypoxia. It has shown promising results compared to other tracers like [18F]Fluoro-2-deoxy-D-glucose (Bentzen, 2000).

  • Radiolabeled Imaging for Tumor Hypoxia : The use of fluoromisonidazole labeled with H-3 or F-18 has been explored for imaging and modeling of oxygen-dependent drug retention in different regions of human neoplasms, offering insights into the heterogeneity of tumor oxygenation (Rasey et al., 1989).

Radiotherapy Planning and Monitoring

  • Intensity-Modulated Radiotherapy (IMRT) in Head and Neck Cancer : [F-18]FMISO PET/CT-guided IMRT has been investigated for dose escalation to attack the hypoxic volume of tumor masses, offering potential improvements in treatment planning for head and neck cancer (Choi et al., 2010).

  • Dose Painting in Radiotherapy : Functional imaging with [F-18]FMISO has been evaluated for providing a biologic target for dose painting in radiotherapy for head and neck squamous cell carcinoma, showing potential for early response assessment and therapy planning (Dirix et al., 2009).

  • Kinetic Modeling for Shortened Acquisition Times : The feasibility of kinetic modeling using shortened acquisition times with [F-18]FMISO dynamic PET for identifying regions of hypoxia in head and neck cancer has been investigated, aiming to expedite clinical implementation (Grkovski et al., 2016).

Other Research Applications

  • Myocardial Kinetics for Hypoxic Myocardium : [F-18]FMISO has been used to study myocardial kinetics, indicating its potential utility in identifying hypoxic myocardium, which could have implications in cardiovascular diseases (Shelton et al., 1989).

  • Hypoxia PET Imaging in Noncancer Diseases : The emergence of [F-18]FMISO has allowed noninvasive assessment of hypoxia in various diseases, extending its applications beyond oncology (Lee & Scott, 2007).

Propriétés

Numéro CAS

104613-87-8

Nom du produit

Fluoromisonidazole F-18

Formule moléculaire

C6H8FN3O3

Poids moléculaire

188.15 g/mol

Nom IUPAC

1-(18F)fluoranyl-3-(2-nitroimidazol-1-yl)propan-2-ol

InChI

InChI=1S/C6H8FN3O3/c7-3-5(11)4-9-2-1-8-6(9)10(12)13/h1-2,5,11H,3-4H2/i7-1

Clé InChI

HIIJZYSUEJYLMX-JZRMKITLSA-N

SMILES isomérique

C1=CN(C(=N1)[N+](=O)[O-])CC(C[18F])O

SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(CF)O

SMILES canonique

C1=CN(C(=N1)[N+](=O)[O-])CC(CF)O

Autres numéros CAS

104613-87-8

Synonymes

(F-18) fluoromisonidazole
1-(2-nitro-1-imidazolyl)-3-fluoro-2-propanol
1-fluoro-2-hydroxypropyl-2-nitroimidazole
1-fluoromisonidazole
18F-fluoromisonidazole
18F-FMISO
fluoromisonidazole
fluoromisonidazole, 18F-labeled
fluoromisonidazole, tritium-labeled
fluoronormethoxymisonidazole
FMISO
Ro 07-0741

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluoromisonidazole F-18
Reactant of Route 2
Reactant of Route 2
Fluoromisonidazole F-18
Reactant of Route 3
Fluoromisonidazole F-18
Reactant of Route 4
Fluoromisonidazole F-18
Reactant of Route 5
Reactant of Route 5
Fluoromisonidazole F-18
Reactant of Route 6
Fluoromisonidazole F-18

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.